

Application Notes and Protocols for the Synthesis of Rivulariapeptolide 1155 Analogs

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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1155 is a naturally occurring cyclic depsipeptide isolated from the marine cyanobacterium *Rivularia* sp.[1][2]. It belongs to the cyanopeptolin family of serine protease inhibitors, which are characterized by the presence of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety[3][4][5]. Rivulariapeptolide 1155 has demonstrated potent inhibitory activity against various serine proteases, making it an attractive scaffold for the development of novel therapeutic agents targeting diseases where these enzymes are implicated, such as inflammation, cancer, and viral infections[6][7].

These application notes provide a detailed overview of the methods for synthesizing Rivulariapeptolide 1155 analogs. The protocols focus on a solid-phase peptide synthesis (SPPS) approach, which offers a versatile and efficient route to generate a library of analogs for structure-activity relationship (SAR) studies and drug discovery efforts.

Structure of Rivulariapeptolide 1155

Rivulariapeptolide 1155 is a cyclic depsipeptide with the following structure:

(Image of Rivulariapeptolide 1155 structure would be placed here if image generation were possible)

The core structure consists of a macrocycle formed by amino and hydroxy acids, including the characteristic Ahp residue. The synthesis of analogs will focus on modifications at specific positions to explore the SAR and optimize biological activity.

General Synthetic Strategy

The synthesis of Rivulariapeptolide 1155 analogs can be achieved through a convergent solid-phase strategy. The key steps involve the synthesis of the linear depsipeptide on a solid support, followed by on-resin cyclization and final cleavage from the resin.

Caption: General workflow for the solid-phase synthesis of Rivulariapeptolide 1155 analogs.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor

This protocol outlines the assembly of the linear peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

- 2-Chlorotrityl chloride (2-CTC) resin
- Fmoc-protected amino acids (including non-proteinogenic amino acids for analogs)
- Fmoc-L-Thr(tBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

- Triisopropylsilane (TIS)
- Water

Procedure:

- **Resin Loading:** Swell 2-CTC resin in DCM for 30 minutes. Add the first Fmoc-protected amino acid (e.g., Fmoc-L-Ile-OH, 1.5 eq) and diisopropylethylamine (DIPEA, 3.0 eq) in DCM. Agitate the mixture for 2 hours. Cap any remaining active sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes. Wash the resin with DCM and DMF.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
- **Amino Acid Coupling:** Dissolve the next Fmoc-protected amino acid (3.0 eq), DIC (3.0 eq), and OxymaPure® (3.0 eq) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.
- **Chain Elongation:** Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
- **Ester Bond Formation:** For the ester linkage, couple the C-terminal carboxylic acid of one segment to the side-chain hydroxyl group of an amino acid (e.g., Threonine) in the growing peptide chain. This is typically achieved using DIC and an activating agent like 4-(dimethylamino)pyridine (DMAP).

Protocol 2: On-Resin Cyclization and Cleavage

This protocol describes the macrolactamization on the solid support and the final release of the cyclic peptide.

Procedure:

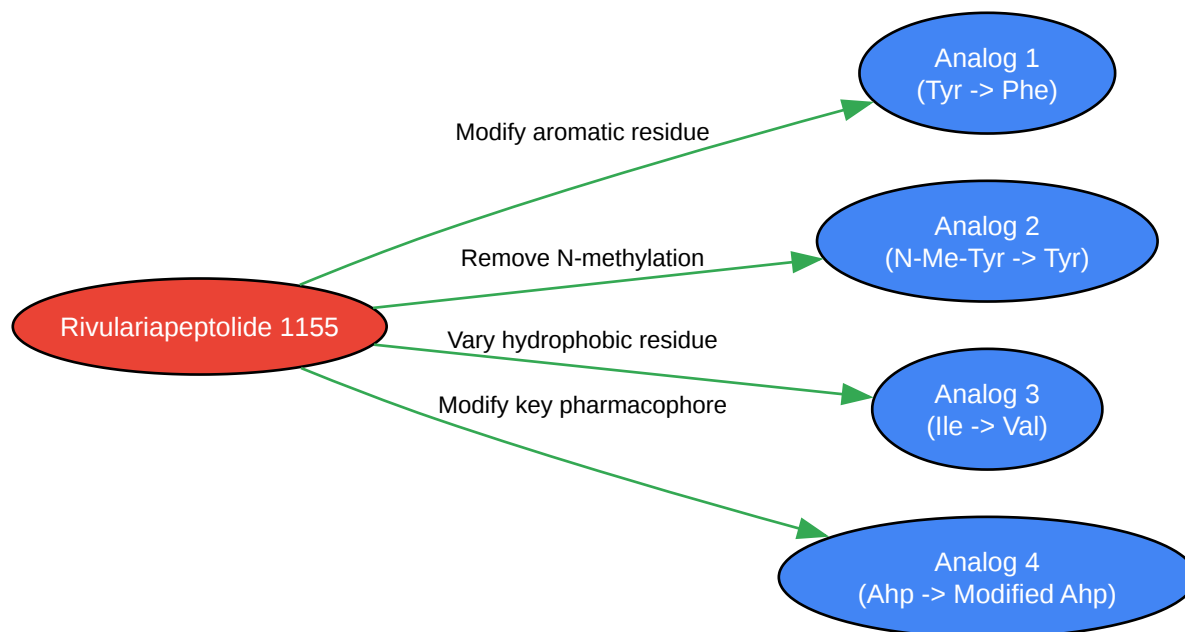
- **Final Fmoc Deprotection:** Remove the N-terminal Fmoc group from the linear peptide as described in Protocol 1, step 2.
- **Cyclization:** Dissolve a coupling reagent cocktail such as HATU (4.0 eq) and DIPEA (8.0 eq) in DMF. Add the solution to the resin-bound linear peptide and agitate for 12-24 hours. The

high dilution principle is mimicked by the pseudo-dilution effect on the solid support.

- **Side-Chain Deprotection and Cleavage:** Wash the resin thoroughly with DMF and DCM. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours to cleave the cyclic peptide from the resin and remove acid-labile side-chain protecting groups.
- **Purification:** Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the synthesized analog by analytical RP-HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Design of Rivulariapeptolide 1155 Analogs

Based on the structure-activity relationships of related cyanopeptolins, the following modifications can be proposed to generate a library of Rivulariapeptolide 1155 analogs^{[5][8]}.



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